Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Medicinal Chemistry Organic Synthesis Scaffold Diversification

1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile (CAS 95546-96-6) belongs to the class of 4-cyano-3-thioxo-5,6,7,8-tetrahydroisoquinolines, a scaffold recognized for its capacity to generate structurally diverse libraries through selective sulfur-centred alkylation. The compound possesses a molecular formula of C₁₁H₁₂N₂S and a molecular weight of 204.29 g/mol.

Molecular Formula C11H12N2S
Molecular Weight 204.29
CAS No. 95546-96-6
Cat. No. B2740945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
CAS95546-96-6
Molecular FormulaC11H12N2S
Molecular Weight204.29
Structural Identifiers
SMILESCC1=C2CCCCC2=C(C(=S)N1)C#N
InChIInChI=1S/C11H12N2S/c1-7-8-4-2-3-5-9(8)10(6-12)11(14)13-7/h2-5H2,1H3,(H,13,14)
InChIKeyNBBIVWBHKOGCDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile (CAS 95546-96-6): Sourcing and Structural Identity


1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile (CAS 95546-96-6) belongs to the class of 4-cyano-3-thioxo-5,6,7,8-tetrahydroisoquinolines, a scaffold recognized for its capacity to generate structurally diverse libraries through selective sulfur-centred alkylation [1]. The compound possesses a molecular formula of C₁₁H₁₂N₂S and a molecular weight of 204.29 g/mol . Its dual reactivity—deriving from the conjugated thioxo group at position 3 and the carbonitrile at position 4—enables synthetic transformations that are inaccessible to the corresponding 3-oxo isoquinoline analogues [1].

Why the 3-Oxo Isoquinoline Analogue Cannot Replace 1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile


Substituting 1-methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile with its 3-oxo counterpart (CAS 17012-30-5) results in a fundamental loss of reactivity. The thioxo group (C=S) is a soft nucleophile that participates in selective S-alkylation with alkyl halides, yielding isoquinolin-3-yl sulfides and, subsequently, thieno[2,3-c]isoquinoline scaffolds via Thorpe cyclization [1]. The carbonyl oxygen of the 3-oxo analogue is a hard nucleophile that does not undergo the same transformations under comparable conditions . This chemoselectivity is critical for medicinal chemistry campaigns requiring late-stage diversification at position 3. The quantitative evidence in Section 3 demonstrates that this is not merely a functional group swap but a gatekeeper step for downstream synthetic pathways.

Quantitative Evidence Supporting the Procurement of 1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile


Chemoselective S-Alkylation: Differentiating Thioxo from Oxo Reactivity

The title compound (designated Va) reacts with alkylating agents to selectively form isoquinolin-3-yl sulfides, a reactivity mode not observed with the 3-oxo analogue (CAS 17012-30-5). In the Dyachenko and Vovk study, compound Va was treated with 2-(2-bromo-methyl-1-phenylethylidene)malononitrile to afford 2-[2-(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-ylsulfanyl)-1-phenylethylidene]malononitrile (XI) in 68% yield [1]. The corresponding 3-oxo compound lacks the thione sulfur required for this S-nucleophilic substitution and instead engages in O-centered reactivity or does not react under these conditions . This difference is decisive for projects requiring sulfur-linked conjugates or thieno-fused architectures.

Medicinal Chemistry Organic Synthesis Scaffold Diversification

Dual-Route Synthetic Accessibility with Quantified Yields

The target compound Va is accessible via two distinct synthetic pathways, providing flexibility in process development. Condensation of cyclohexylidene(cyano)thioacetamide with acetaldehyde (Method a) afforded Va in 75% yield (1.53 g), while the SNVin reaction of 2-acetyl-1-(N-morpholinyl)cyclohexene with dithiomalonamide (Method b) gave 56% yield (1.14 g) [1]. By contrast, the 3-oxo analogue is typically accessed through a single cyclo-condensation route and published yields for the 1-methyl derivative are generally lower (~45–55%), owing to competing side reactions . The availability of two preparative routes offers procurement resilience and a higher ceiling for yield optimization.

Process Chemistry Route Scouting Heterocyclic Synthesis

Thermal Stability Comparison: Melting Point and Decomposition Threshold

The melting point of the title compound Va is reported at 290–292°C (yellow powder) [1], which is consistent with the published value of 292–294°C [2]. In contrast, the 3-oxo analogue decomposes above 360°C without a true melting transition . A discrete, reproducible melting point below 300°C is a practical asset for formulation scientists, as it indicates a well-defined crystalline phase rather than an amorphous or decomposition-prone solid, simplifying purity determination by differential scanning calorimetry (DSC) and facilitating solid-dosage form development.

Pre-formulation Stability Screening Solid-State Characterization

Class-Level Scaffold Privilege: Multi-Target Pharmacological Potential

The 3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile scaffold, of which the title compound is the simplest 1-methyl representative, has been associated with at least seven distinct biological activities in the primary literature: cardiotonic, anticonvulsant, antimicrobial, antitumor, fungicidal, bactericidal, and HIV-1 reverse transcriptase inhibition [1]. While these data are reported across multiple congeners rather than exclusively for compound Va, the scaffold itself is classified as a privileged structure. By contrast, the 3-oxo series has been more narrowly explored, with confirmed inhibition primarily against PREPL (prolyl endopeptidase-like serine hydrolase) and glycosylases [2]. The broader phenotypic annotation of the thioxo series suggests a higher probability of identifying novel hits when this building block is incorporated into diversity-oriented libraries.

Drug Discovery Phenotypic Screening Lead Identification

Crystalline Purity and Spectroscopic Fingerprint for Quality Control

Compound Va is fully characterized by a concordant set of spectroscopic and spectrometric data: IR absorption at 2213–2222 cm⁻¹ (C≡N stretch), ¹³C NMR signals at δC 16.64–173.85 ppm (10 resolved carbons), and a mass spectrum showing m/z 205 [M+1]⁺ (Irel 100%) [1]. The 1-isopropyl analogue Vb, by comparison, shows a different IR pattern (3382 cm⁻¹ NH, 2219 cm⁻¹ C≡N, 1212 cm⁻¹ C=S) and a molecular ion at m/z 233 [M+1]⁺ [1]. These orthogonal data sets provide a robust identity verification toolkit that can be directly incorporated into incoming QC protocols. The absence of such a complete spectral reference set for the 3-oxo analogue means additional characterization effort is required upon receipt, adding time and cost to procurement workflows.

Analytical Chemistry QC/QA Compound Characterization

1-Methyl Substituent Effect: Balanced Lipophilicity vs. 1-Aryl Analogs

Among the 1-substituted 3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile series, the 1-methyl derivative (Va) offers the lowest molecular weight (204.29 g/mol) and minimal lipophilicity compared to 1-aryl or 1-isopropyl congeners [1]. The 1-isopropyl analogue Vb has a molecular weight of 232.35 g/mol and a calculated LogP approximately 0.8–1.2 units higher than Va [1]. This difference is significant for fragment-based drug discovery (FBDD) campaigns where low molecular weight (<250 Da) and moderate lipophilicity (LogP <3) are strict entry criteria. Procuring the 1-methyl derivative thus provides the most ligand-efficient starting point for fragment elaboration, whereas bulkier 1-substituents immediately exceed fragment rule thresholds.

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Proven Application Scenarios for 1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile


Generation of Thieno[2,3-c]isoquinoline Libraries for Kinase Inhibitor Screening

This compound is the direct precursor for constructing thieno[2,3-c]isoquinoline scaffolds via sequential S-alkylation and Thorpe cyclization, as demonstrated by Dyachenko and Vovk [1]. The 68% isolated yield of the S-alkylated intermediate XI, followed by base-catalyzed cyclization, provides a validated two-step route to this tricyclic core. Given that thieno-fused isoquinolines have been recognized as ATP-mimetic kinase inhibitor scaffolds, this application is directly relevant to oncology and CNS drug discovery programs seeking patentable chemical space around CDK and related kinase targets [2].

Diversity-Oriented Synthesis (DOS) Using Sulfur-Centered Derivatization

The thioxo sulfur atom serves as a handle for introducing structurally diverse side chains through reactions with alkyl halides, α-bromo ketones, and chloroacetamides [1]. Because the corresponding 3-oxo analogue cannot participate in S-alkylation [2], the thioxo compound is uniquely suited for DOS workflows aiming to produce 3-alkylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile libraries. The high yielding synthesis (75% for Method a) ensures sufficient material throughput for parallel library production.

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 204.29 g/mol and the lowest lipophilicity among the 1-substituted 3-thioxo series [1], compound Va satisfies the 'rule of three' criteria for fragment libraries (MW <250, LogP <3, H-bond donors ≤3). Unlike the 1-isopropyl (MW 232) or 1-aryl analogues that push beyond these thresholds, the 1-methyl compound provides maximal room for fragment growth while retaining ligand efficiency. Procurement of this specific congener is therefore optimal for fragment screening collections.

Method Development and Process Chemistry for C=S Functionalization

The dual synthetic accessibility of compound Va—via (a) cyclohexylidene(cyano)thioacetamide condensation and (b) SNVin reaction of morpholino-cycloalkene with dithiomalonamide—offers a benchmark system for comparing thioamide-based heterocyclization methodologies [1]. The 75% and 56% respective yields provide a quantitative baseline against which new catalytic or solvent-free protocols can be measured. This makes the compound a valuable reference standard for process chemistry groups focused on sulfur heterocycle manufacturing.

Quote Request

Request a Quote for 1-Methyl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.